7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide side chain at position 2. The carboxamide moiety is further functionalized with a branched alkyl chain (3-methylbutan-2-yl) and a 2H-1,2,3-triazol-2-yl group.
Properties
IUPAC Name |
7-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)13(10-21-18-7-8-19-21)20-17(22)15-9-12-5-4-6-14(23-3)16(12)24-15/h4-9,11,13H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGFMDNXGCJOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 418.4 g/mol. The structure consists of a benzofuran moiety linked to a triazole group, which is thought to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. This compound's structural features may enhance its efficacy against various pathogens.
- Anti-inflammatory Effects : The presence of methoxy and carboxamide groups in the structure suggests potential anti-inflammatory properties, which have been observed in similar compounds.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Pharmacological Studies
Recent studies have focused on the pharmacological evaluation of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against a range of bacterial strains. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects .
Anticancer Activity
Research involving cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis showed an increase in apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the effectiveness against resistant bacterial strains.
- Method : In vitro testing against Staphylococcus aureus and Escherichia coli.
- Results : Showed significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : Evaluate effects on cytokine production.
- Method : Macrophage cell line treated with LPS and varying concentrations of the compound.
- Results : Notable reduction in TNF-alpha and IL-6 levels, supporting anti-inflammatory potential.
-
Case Study on Anticancer Properties :
- Objective : Investigate effects on breast cancer cells.
- Method : MTT assay followed by flow cytometry.
- Results : Induced apoptosis in MCF-7 cells with IC50 values indicating strong anticancer activity.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structures to 7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide exhibit significant anticancer properties. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the S-phase, inhibiting cancer cell proliferation.
Case Study: HepG2 Cell Line
A study demonstrated that the compound significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value in the low micromolar range. The treatment resulted in increased apoptosis markers and altered cell cycle distribution.
Antimicrobial Activity
The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains and fungi.
Antibacterial Effects
Research indicates that it exhibits notable antibacterial effects against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
Antifungal Properties
Preliminary studies suggest potential antifungal activity against common fungal strains like Candida albicans .
| Activity Type | Target Organisms | Effectiveness |
|---|---|---|
| Anticancer | HepG2 (liver cancer) | Significant inhibition |
| Antibacterial | E. coli, S. aureus | Notable effects |
| Antifungal | Candida albicans | Potential activity |
Chemical Reactions Analysis
Triazole Ring Construction
The triazole moiety is synthesized via click chemistry or organocatalytic methods :
-
Click Chemistry (Cu-Catalyzed Azide-Alkyne Cycloaddition)
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Organocatalytic Route
Amide Bond Formation
The final amide bond is formed by coupling the benzofuran carboxylic acid with the triazole-substituted amine:
-
Coupling Agents
-
Reaction Conditions
-
Solvent : DMF or dichloromethane.
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Temperature : Room temperature or reflux.
-
Key Reaction Data
Table 1: Triazole Synthesis Methods
Table 2: Amide Coupling Conditions
| Coupling Agent | Solvent | Temperature | Yield (Range) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF | RT | 65–80% | |
| DCC/HATU | DCM | Reflux | 75–90% |
Mechanistic Insights
-
Triazole Regioselectivity : The 1,4-disubstituted triazole is favored in click chemistry due to electronic and steric factors .
-
Amide Stability : The amide bond is stabilized by resonance, ensuring metabolic stability in biological systems .
Research Findings
-
Triazole Reactivity : The triazole ring enhances binding affinity to biological targets (e.g., enzymes) through H-bonding and π-π interactions .
-
Benzofuran Pharmacology : Benzofuran derivatives (e.g., 7-methoxy variants) show antimicrobial and anticancer activity, influenced by electron-withdrawing groups .
Comparison with Similar Compounds
Physicochemical and Crystallographic Considerations
While crystallographic data for the target compound are absent in the evidence, tools like SHELXL () and WinGX/ORTEP () are industry standards for refining small-molecule structures. For example:
- SHELXL ’s robust refinement algorithms could resolve challenges posed by the triazole’s anisotropy or the branched alkyl chain’s conformational flexibility .
- ORTEP visualizations would clarify spatial arrangements of the methoxy and triazole groups, aiding in structure-activity relationship (SAR) studies .
Q & A
Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies. Plasma samples analyzed via LC-MS/MS .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance over 14-day repeated dosing .
- Metabolite Profiling : Identify phase I/II metabolites using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
